molecular formula C17H20O2 B14656500 4,4'-(2,2-Dimethylpropane-1,1-diyl)diphenol CAS No. 52173-65-6

4,4'-(2,2-Dimethylpropane-1,1-diyl)diphenol

Cat. No.: B14656500
CAS No.: 52173-65-6
M. Wt: 256.34 g/mol
InChI Key: OMFKAAYGALHAKD-UHFFFAOYSA-N
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Description

4,4’-(2,2-Dimethylpropane-1,1-diyl)diphenol, also known as bisphenol A, is a synthetic organic compound with the chemical formula C15H16O2. It is a colorless solid that is soluble in organic solvents but poorly soluble in water. Bisphenol A is primarily used in the production of polycarbonate plastics and epoxy resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisphenol A is synthesized through the condensation reaction of phenol and acetone. The reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of bisphenol A follows a similar process but on a larger scale. Continuous reactors are often used to maintain a steady production rate. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically obtained in high purity through multiple purification steps, including recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Bisphenol A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bisphenol A has a wide range of applications in scientific research:

Mechanism of Action

Bisphenol A exerts its effects primarily through its action as an endocrine disruptor. It mimics the structure and function of estrogen, binding to estrogen receptors and altering normal hormonal signaling pathways. This can lead to various biological effects, including changes in gene expression, cell proliferation, and developmental processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bisphenol A is unique due to its widespread use and significant impact on both industrial applications and health research. Its ability to mimic estrogen and disrupt endocrine function sets it apart from other similar compounds .

Properties

CAS No.

52173-65-6

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-2,2-dimethylpropyl]phenol

InChI

InChI=1S/C17H20O2/c1-17(2,3)16(12-4-8-14(18)9-5-12)13-6-10-15(19)11-7-13/h4-11,16,18-19H,1-3H3

InChI Key

OMFKAAYGALHAKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

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